2,6-Dichloro-4-(trifluoromethyl)aniline

Catalog No.
S705728
CAS No.
24279-39-8
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethyl)aniline

CAS Number

24279-39-8

Product Name

2,6-Dichloro-4-(trifluoromethyl)aniline

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)aniline

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2

InChI Key

ITNMAZSPBLRJLU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F

The exact mass of the compound 4-Amino-3,5-dichlorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative serving as a high-value intermediate in the synthesis of specialized agrochemicals and pharmaceuticals. Its primary industrial role is as a non-interchangeable precursor for modern phenylpyrazole insecticides, most notably Fipronil. The compound's specific substitution pattern, featuring two ortho-chlorine atoms and a para-trifluoromethyl group, imparts critical steric and electronic properties essential for the efficacy and structure of downstream active ingredients.

Substituting this compound with simpler analogs, such as 4-(trifluoromethyl)aniline or 2,4-dichloroaniline, is not viable for its primary applications. The two chlorine atoms at the 2 and 6 positions create significant steric hindrance, which is fundamental for controlling the three-dimensional structure of the final active molecules. For instance, in the synthesis of the insecticide Fipronil, this steric bulk forces a near-perpendicular (89.03°) orientation between the aniline's phenyl ring and the pyrazole ring, a conformation critical for its biological activity. Using an analog without this specific 2,6-dichloro pattern would result in a structurally different and likely less effective final product, making precise precursor selection essential for performance and reproducibility.

Precursor Suitability: Enables High-Yield Synthesis Routes Not Viable with Simpler Precursors

Modern, industrially viable synthesis routes to 2,6-dichloro-4-(trifluoromethyl)aniline achieve high yields, which are critical for commercial production. One patented process, starting from 3,4,5-Trichlorobenzotrifluoride, reports final product yields of 70-73%. This contrasts sharply with older synthesis strategies that start with less substituted precursors like p-Chlorobenzotrifluoride; those routes are noted to suffer from very low conversion ratios and final yields, making their industrial application and popularization difficult. The selection of this specific aniline intermediate is therefore tied to the feasibility of an efficient, high-yield manufacturing process.

Evidence DimensionOverall Synthesis Yield
Target Compound Data70.02–72.48% yield via modern ammoniation of 3,4,5-Trichlorobenzotrifluoride
Comparator Or BaselineOlder routes starting from p-Chlorobenzotrifluoride, which result in 'very low' conversion and final yield
Quantified DifferenceEnables a high-yield industrial process ( >70%) where alternative precursor routes are commercially unviable.
ConditionsIndustrial synthesis process as described in patent US7777079B2.

This demonstrates that procuring the target compound is essential for accessing a cost-effective and high-throughput manufacturing pathway for key agrochemicals.

Processability: Achieves >99.5% Purity via Standard Vacuum Rectification

For applications in regulated industries like agrochemicals and pharmaceuticals, precursor purity is a critical procurement parameter. Manufacturing processes for 2,6-dichloro-4-(trifluoromethyl)aniline incorporate vacuum rectification specifically to achieve high purity levels. A patented production method explicitly states that this standard purification step yields a final product with a purity of over 99.5%. Using a crude mixture or a lower-grade material would introduce impurities that could compromise the yield, safety, and regulatory compliance of the final active ingredient.

Evidence DimensionProduct Purity After Final Purification Step
Target Compound Data>99.5%
Comparator Or BaselineCrude or unrectified product
Quantified DifferenceAchieves a purity level suitable for GMP/GLP synthesis, which is unachievable with crude material.
ConditionsProduction process involving chlorination of p-trifluoromethylaniline followed by vacuum rectification.

This high, consistently achievable purity level ensures batch-to-batch reproducibility and compliance in downstream synthesis, directly impacting the quality of the final commercial product.

Structural Necessity: Induces Conformationally Rigid Structure in Fipronil

The 2,6-dichloro substitution pattern is not merely an additive feature; it is a structural linchpin for the biological activity of Fipronil. X-ray crystallography data for Fipronil reveals that the steric hindrance from the two ortho-chlorine atoms forces the phenyl and pyrazole rings into a nearly orthogonal arrangement, with a dihedral angle of 89.03°. This rigid, twisted conformation is critical for the molecule's ability to bind effectively to the GABA receptor in insects. An analog lacking the 2,6-dichloro groups, such as 4-(trifluoromethyl)aniline, would allow for free rotation, resulting in a different, more flexible, and likely inactive final molecule.

Evidence DimensionDihedral Angle Between Phenyl and Pyrazole Rings in Final Product (Fipronil)
Target Compound Data89.03° (near-orthogonal and conformationally restricted)
Comparator Or BaselineA hypothetical Fipronil analog synthesized from 4-(trifluoromethyl)aniline, which would lack the steric hindrance to enforce a high dihedral angle.
Quantified DifferenceCreates a fixed, high-angle conformation essential for biological activity, a feature absent in analogs lacking 2,6-dichloro substitution.
ConditionsSolid-state structure determined by X-ray crystallography.

This evidence proves that the precise 2,6-dichloro structure is a non-negotiable requirement for synthesizing a biologically active final product, making it an essential purchase.

Core Building Block for Phenylpyrazole Insecticides (e.g., Fipronil)

This compound is the right choice for the industrial synthesis of Fipronil and related phenylpyrazole insecticides. Its specific structure is required to create the final molecule's high-potency, conformationally rigid form, and its use is compatible with high-yield (>70%) and high-purity (>99.5%) manufacturing processes.

Scaffold for Novel, Regioselective Triazole Agrochemicals

In discovery chemistry, this aniline is used to synthesize novel 1,2,3-triazole derivatives. Research shows its use in copper-catalyzed cycloaddition reactions leads to 1,4-disubstituted products with high regioselectivity, avoiding the formation of undesired 1,5-isomers. This makes it a valuable precursor for creating new chemical entities with precisely controlled structures for agrochemical or pharmaceutical screening.

Precursor for Advanced Diamide-Type Insecticide Analogs

This aniline serves as a key starting material for synthesizing analogs of modern insecticides, such as those in the anthranilic diamide class (e.g., chlorantraniliprole). The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a recurring structural theme in potent modern pesticides, making this compound a critical component for R&D programs aimed at developing next-generation crop protection agents.

XLogP3

3.4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24279-39-8

Wikipedia

2,6-dichloro-4-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

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